(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a tetrahydropyran ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the tetrahydropyran ring: This involves the hydrogenation of a pyran precursor, often using a catalyst such as palladium on carbon (Pd/C).
Formation of the acrylamide group: This can be done by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The hydroxyl group on the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted tetrahydropyran derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the furan ring and acrylamide group suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the possibility of creating polymers or other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and acrylamide group could form covalent bonds with biological targets, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-methylacrylamide: Similar structure but lacks the tetrahydropyran ring.
(E)-3-(furan-3-yl)-N-((4-hydroxy-2H-pyran-4-yl)methyl)acrylamide: Similar structure but lacks the tetrahydropyran ring.
Uniqueness
(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of both the furan and tetrahydropyran rings, as well as the acrylamide group
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRXPASCXHYCC-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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